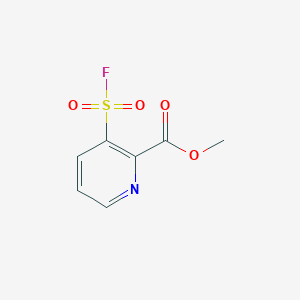
(R)-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a phosphanyl group, a tetrahydronaphthalenyl moiety, and a sulfinamide group, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydronaphthalenyl Moiety: This can be achieved through the hydrogenation of naphthalene derivatives under specific conditions.
Introduction of the Phosphanyl Group: This step involves the reaction of the phenyl group with di-tert-butylphosphine in the presence of a suitable catalyst.
Formation of the Sulfinamide Group: This is typically done by reacting the intermediate with a sulfinylating agent such as sulfinyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can target the sulfinamide group, converting it to the corresponding amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphanyl group yields phosphine oxides, while reduction of the sulfinamide group produces amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
In biological research, it can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its structural complexity.
Medicine
Industry
In the industrial sector, it can be used as a catalyst or a precursor for the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The sulfinamide group can interact with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethynyl)benzoic acid
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylamine
- Tamibarotene
Uniqueness
What sets ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide apart is its combination of a phosphanyl group, a tetrahydronaphthalenyl moiety, and a sulfinamide group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C34H54NOPS |
|---|---|
Peso molecular |
555.8 g/mol |
Nombre IUPAC |
N-[(S)-(2-ditert-butylphosphanylphenyl)-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C34H54NOPS/c1-30(2,3)37(31(4,5)6)28-18-16-15-17-25(28)29(35(14)38(36)32(7,8)9)24-19-20-26-27(23-24)34(12,13)22-21-33(26,10)11/h15-20,23,29H,21-22H2,1-14H3/t29-,38?/m0/s1 |
Clave InChI |
HDXWZZRMQCCYMA-SYOBGBQASA-N |
SMILES isomérico |
CC1(CCC(C2=C1C=CC(=C2)[C@@H](C3=CC=CC=C3P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C)(C)C)C |
SMILES canónico |
CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



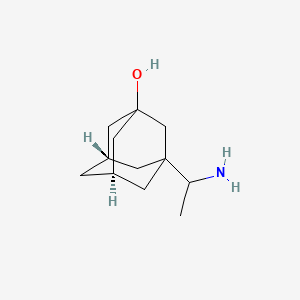
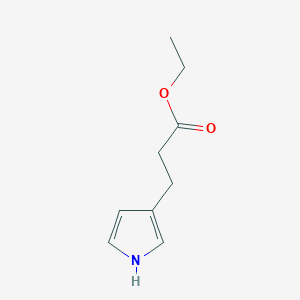
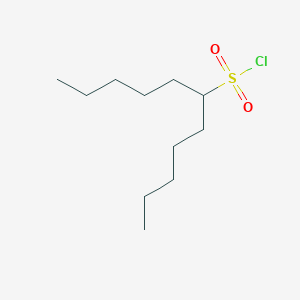
![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-((4-(((4-(acryloyloxy)butoxy)carbonyl)oxy)benzoyl)oxy)benzoate)](/img/structure/B13645172.png)
![1-{[(3-Bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid](/img/structure/B13645173.png)
![1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide](/img/structure/B13645180.png)
![4,4,5,5-Tetramethyl-2-[(4-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13645206.png)
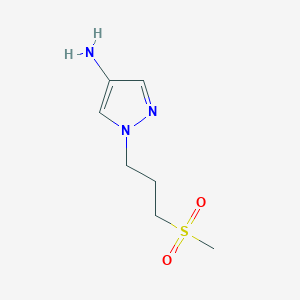

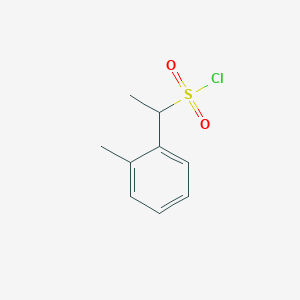
![2-Isopropylpyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13645222.png)
![6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylicacid](/img/structure/B13645224.png)
